![molecular formula C12H11N3O4S B2676191 3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole CAS No. 957002-73-2](/img/structure/B2676191.png)

3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

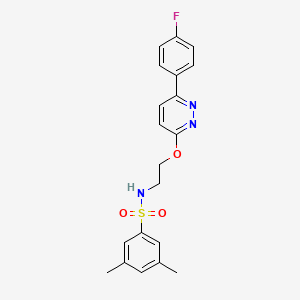

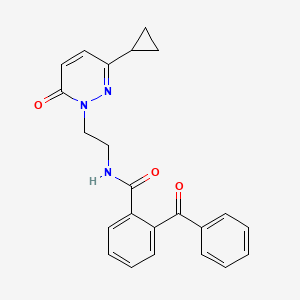

“3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O4S . It has a molecular weight of 293.3 .

Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” can be analyzed using various spectroscopic methods including NMR, FTIR, ES-MS, and UV . The S1-N1 bond length of 1.628 (2) Å is a strong indication of the formation of the title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole” include its molecular weight (293.3) and molecular formula (C12H11N3O4S) .Wissenschaftliche Forschungsanwendungen

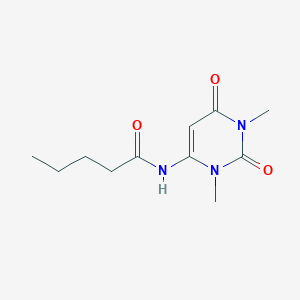

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. These compounds serve as a significant template in medicinal chemistry due to their pharmacophore properties, making them valuable synthons in organic synthesis. The synthesis often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions, including microwave irradiation, to achieve high yields. These synthetic strategies allow for the annelation of different heterocyclic nuclei with bioactive pyrazoles, extending the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

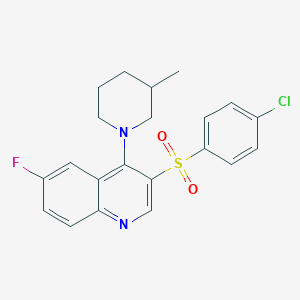

Sulfonamide Inhibitors and Their Applications

Sulfonamide compounds, including pyrazole derivatives, play a critical role as synthetic bacteriostatic antibiotics and are used in various therapeutic applications. They exhibit significant pharmacological effects across diverse conditions, including cancer, glaucoma, inflammation, and antiviral HIV protease inhibition. The review of sulfonamide inhibitors investigates the scientific and patent literature, highlighting the importance of these compounds in developing new drugs and drug candidates (Gulcin & Taslimi, 2018).

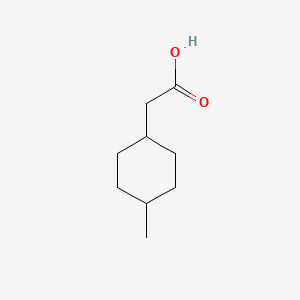

Pyrazoline Derivatives as Anticancer Agents

The research into pyrazoline derivatives' biological activity has unveiled their potential as multifunctional agents, particularly in anticancer applications. These derivatives have been synthesized and patented for their significant biological effects, with ongoing research aiming to explore new aspects and work on these compounds. The synthesis of pyrazoline derivatives and their evaluation for anticancer activity indicate the scope of interest among researchers to further investigate this moiety for therapeutic applications (Ray et al., 2022).

Eigenschaften

IUPAC Name |

3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLCRQSOTLHLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B2676108.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)

![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)

![N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2676123.png)

![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)